Methyl 3-bromo-5-isobutoxybenzoate
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Overview
Description
Methyl 3-bromo-5-isobutoxybenzoate: is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, with a bromine atom at the 3-position and an isobutoxy group at the 5-position of the benzene ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-isobutoxybenzoate can be synthesized through a multi-step process involving the bromination of a suitable benzoic acid derivative followed by esterification and etherification reactions . The typical synthetic route involves:
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes using the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-isobutoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-bromo-5-isobutoxybenzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-isobutoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and isobutoxy group contribute to its reactivity and ability to participate in various chemical reactions . The compound can act as a substrate for enzymes, undergo nucleophilic substitution, and participate in redox reactions, thereby influencing biological and chemical processes .
Comparison with Similar Compounds
Methyl 3-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.
Methyl 3-bromo-5-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isobutoxy group.
Methyl 3-bromo-5-propoxybenzoate: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: Methyl 3-bromo-5-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzoates . This uniqueness can influence its reactivity, solubility, and interactions with other molecules .
Properties
IUPAC Name |
methyl 3-bromo-5-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-9(12(14)15-3)4-10(13)6-11/h4-6,8H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWDNEOAPBNDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681850 |
Source
|
Record name | Methyl 3-bromo-5-(2-methylpropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-35-6 |
Source
|
Record name | Methyl 3-bromo-5-(2-methylpropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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